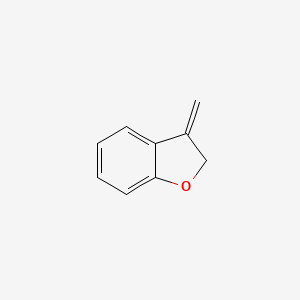

3-Methylene-2,3-dihydrobenzofuran

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H8O |

|---|---|

Molekulargewicht |

132.16 g/mol |

IUPAC-Name |

3-methylidene-1-benzofuran |

InChI |

InChI=1S/C9H8O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5H,1,6H2 |

InChI-Schlüssel |

OQWIGUYZHFVGCO-UHFFFAOYSA-N |

Kanonische SMILES |

C=C1COC2=CC=CC=C12 |

Herkunft des Produkts |

United States |

Mechanistic Investigations of Reactions Involving 3 Methylene 2,3 Dihydrobenzofuran Formation

Pathways Involving Metal Carbenoid Intermediates

Metal carbenes, particularly those derived from rhodium and copper, serve as versatile intermediates in the synthesis of 2,3-dihydrobenzofurans. nih.govrsc.org These reactive species can undergo a variety of transformations, including intramolecular C–H insertion and ylide formation, to construct the dihydrobenzofuran ring system. nih.gov

One prominent pathway involves the rhodium-catalyzed intramolecular C–H insertion of a metal carbenoid into a proximal C(sp³)–H bond. For instance, fluoroalkyl N-triftosylhydrazones can act as carbene precursors, which upon reaction with a rhodium catalyst, generate a rhodium carbenoid. This intermediate then undergoes intramolecular insertion into the α-C(sp³)–H bond of a tethered ether to yield the corresponding 2,3-disubstituted dihydrobenzofuran. nih.gov This process has been shown to be highly efficient, affording the products in good to excellent yields and with remarkable diastereoselectivity. nih.gov

Another key mechanistic route involving metal carbenoids is the formation of an oxonium ylide intermediate. In a rhodium-catalyzed reaction of a diazo-containing phenolic compound, a carbene species is generated, which then undergoes intramolecular cyclization with the hydroxyl group to form an oxonium ylide. nih.gov This ylide can then react with an external electrophile, such as an isatin, in an aldol-type reaction to furnish 3-hydroxyoxindole-functionalized 2,3-dihydrobenzofurans with high diastereoselectivity. nih.gov

The use of engineered heme-dependent enzymes, such as cytochrome P450, has also emerged as a powerful biocatalytic strategy. researchgate.net These enzymes can generate an iron porphyrin carbene intermediate from a diazo compound, which then facilitates the cyclopropanation of benzofuran (B130515) to construct stereochemically rich 2,3-dihydrobenzofuran-based tricyclic scaffolds with high diastereo- and enantioselectivity. researchgate.net

| Catalyst/Reagent | Precursor | Intermediate | Key Transformation | Product | Ref |

| Rhodium Catalyst | Fluoroalkyl N-triftosylhydrazone | Rhodium Carbenoid | Intramolecular C(sp³)–H Insertion | Asymmetric Fluoroalkyl 2,3-disubstituted Dihydrobenzofuran | nih.gov |

| Rhodium Catalyst | Diazo-containing Phenolic Compound | Oxonium Ylide | Aldol-type Reaction with Isatin | 3-Hydroxyoxindole-containing 2,3-Dihydrobenzofuran (B1216630) | nih.gov |

| Engineered Myoglobin | Ethyl Diazoacetate (EDA) | Iron Porphyrin Carbene | Benzofuran Cyclopropanation | 2,3-Dihydrobenzofuran-based Tricyclic Scaffold | researchgate.net |

Role of Palladium-Allyl Species and Beta-Migratory Insertion

Palladium-catalyzed reactions play a significant role in the synthesis of 3-methylene-2,3-dihydrobenzofurans, often proceeding through the formation of key palladium-allyl intermediates. These species are typically generated from the reaction of a palladium(0) catalyst with a suitable precursor, such as a 2-methylene-1,4-diol. nih.gov The subsequent reactivity of the palladium-allyl complex dictates the formation of the dihydrobenzofuran ring.

One established mechanistic pathway involves the intramolecular cyclization of a palladium-allyl species. For example, the Pd(0)-catalyzed cyclization of 2-methylene-1,4-diols leads to the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans. nih.gov This transformation underscores the ability of the palladium catalyst to control the stereochemical outcome of the cyclization.

Furthermore, palladium-catalyzed annulations can proceed through a series of steps involving palladium-allyl intermediates. In a (4 + 1) annulation of 4-vinylbenzodioxinones with sulfur ylides, a palladium catalyst facilitates the reaction to provide various dihydrobenzofuran derivatives with excellent diastereoselectivities. organic-chemistry.org

The concept of migratory insertion is also pertinent in palladium-catalyzed syntheses. In a reaction involving an intramolecular Heck coupling, an asymmetric σ-alkylpalladium intermediate is formed. This intermediate can then undergo migratory insertion, a fundamental step in many catalytic cycles, leading to the formation of the desired dihydrobenzofuran product. rsc.org

| Catalyst | Precursors | Key Intermediate | Key Mechanistic Step | Product | Ref |

| Pd(0) | 2-Methylene-1,4-diols | Palladium-allyl complex | Intramolecular cyclization | cis-2,5-Disubstituted-3-methylenetetrahydrofuran | nih.gov |

| Palladium catalyst | 4-Vinylbenzodioxinones, sulfur ylides | Palladium-allyl complex | (4 + 1) Annulation | Dihydrobenzofuran derivatives | organic-chemistry.org |

| Pd₂(dba)₃·CHCl₃ | Aryl iodide-joined alkenes, o-alkynylanilines | σ-Alkylpalladium intermediate | Heck/Cacchi reactions, migratory insertion | 2,3-Dihydrobenzofuran derivatives | rsc.org |

Radical Cyclization and Rearrangement Processes

Radical cyclization offers a powerful and complementary approach to the synthesis of 2,3-dihydrobenzofurans, often proceeding under mild conditions. rsc.org These reactions typically involve the generation of a radical species that undergoes intramolecular cyclization onto an aromatic ring or a tethered alkene. rsc.orgresearchgate.net

A metal-free visible-light-mediated protocol has been developed for the synthesis of highly substituted 2,3-dihydrobenzofurans. rsc.org This method involves the formation of an electron-donor-acceptor (EDA) complex between an organosilane reagent, such as tris(trimethylsilyl)silane (B43935) (TTMSS), and an oxygen-containing substrate. rsc.org Irradiation with visible light promotes an intramolecular reductive cyclization, affording the desired dihydrobenzofuran products in good to excellent yields. rsc.org Electron paramagnetic resonance (EPR) spectroscopy has been used to gain a better understanding of the radical reaction pathway. rsc.org

Another strategy involves a radical cascade cyclization. researchgate.net For instance, treatment of propargyl iodophenol derivatives with a tethered alkene under radical cascade reaction conditions leads to the formation of tricyclic 3-alkylidene dihydrobenzofurans. researchgate.net The reaction is initiated by the generation of a vinyl radical, which then reacts with the internal alkene to produce the tricyclic product. researchgate.net

Cascade radical cyclization/intermolecular coupling reactions have also been employed for the synthesis of complex benzofuran derivatives. nih.gov In one example, a single-electron transfer (SET) from a 2-azaallyl anion to a 2-iodo aryl allenyl ether initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling to construct complex benzofurylethylamine derivatives. nih.gov

Rearrangement processes can also lead to the formation of the 2,3-dihydrobenzofuran skeleton. For example, the treatment of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide in THF at high temperatures unexpectedly yields 2-methyl-3-phenylbenzofuran (B15210741). arkat-usa.org The mechanism of this transformation is not fully elucidated but may involve a reduction of the starting material by the bromide anion. arkat-usa.org

| Reaction Type | Reagents/Conditions | Key Intermediate | Key Process | Product | Ref |

| Visible-light mediated radical cyclization | N-allyl-2-haloanilines, TTMSS, visible light | Electron-donor-acceptor (EDA) complex | Intramolecular reductive cyclization | Highly substituted indolines and 2,3-dihydrobenzofurans | rsc.org |

| Radical cascade cyclization | Propargyl iodophenol derivatives with a tethered alkene | Vinyl radical | Reaction with internal alkene | Tricyclic 3-alkylidene dihydrobenzofurans | researchgate.net |

| Cascade radical cyclization/intermolecular coupling | 2-Azaallyl anions, 2-iodo aryl allenyl ethers | Radical species | Radical cyclization and intermolecular radical-radical coupling | Complex benzofurylethylamine derivatives | nih.gov |

| Rearrangement | 2-Benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol, zinc bromide, THF | Unclear | Potential reduction by bromide anion | 2-Methyl-3-phenylbenzofuran | arkat-usa.org |

Generation and Reactivity of o-Quinone Methide Intermediates

o-Quinone methides (o-QMs) are highly reactive intermediates that serve as powerful synthons in the construction of the 3-methylene-2,3-dihydrobenzofuran framework. acs.orgnih.gov Their electrophilic nature makes them susceptible to nucleophilic attack and participation in cycloaddition reactions. nih.govrsc.org

The generation of o-QMs can be achieved through various methods, including fluoride-induced desilylation, acid- or base-mediated elimination, oxidation, thermolysis, and photolysis. acs.orgorganic-chemistry.org For instance, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) generates an o-QM intermediate in situ. organic-chemistry.orgnih.gov This reactive species can then be trapped by a variety of carbon, nitrogen, oxygen, and sulfur nucleophiles. The subsequent intramolecular 5-exo-tet elimination of a bromide anion from the resulting phenoxide ion intermediate yields 3-substituted 2,3-dihydrobenzofurans. organic-chemistry.orgnih.gov

The reactivity of o-QMs is diverse. They can undergo 1,4-addition reactions with nucleophiles and participate in [4+n] cycloadditions, most commonly [4+2] and [4+1] cycloadditions. rsc.org The [4+1] cycloaddition pathway is particularly relevant for the synthesis of 2,3-dihydrobenzofuran derivatives. rsc.org A notable example is the phosphine-mediated synthesis of chiral dihydrobenzofuran derivatives, where a phosphine (B1218219) acts as a nucleophile, adding to an allene, and the resulting intermediate undergoes an intramolecular oxa-Michael addition with the in situ generated o-QM. rsc.org

Furthermore, a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium (B1175870) ylides and o-QMs has been developed for the synthesis of a variety of 2,3-dihydrobenzofurans. nih.gov Computational studies have provided deeper insight into the mechanistic details of this reaction, highlighting the factors that control reactivity and stereoselectivity. nih.gov

| Generation Method | Precursor | Intermediate | Subsequent Reaction | Product | Ref |

| Fluoride-induced desilylation | 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate | o-Quinone methide | Michael addition of nucleophiles and intramolecular 5-exo-tet elimination | 3-Substituted 2,3-dihydrobenzofurans | organic-chemistry.orgnih.gov |

| Base-mediated elimination | Allene and o-QM precursor | o-Quinone methide | Phosphine-mediated intramolecular oxa-Michael addition | Chiral dihydrobenzofuran derivatives | rsc.org |

| In situ generation | Ammonium salt and o-QM precursor | o-Quinone methide and ammonium ylide | [4+1] Annulation | Chiral 2,3-dihydrobenzofuran derivatives | nih.gov |

Intramolecular C–H Insertion Mechanisms

Intramolecular C–H insertion reactions represent a highly atom-economical and efficient strategy for the synthesis of 2,3-dihydrobenzofurans. rsc.orgacs.org These reactions typically involve the generation of a reactive intermediate, such as a metal carbenoid, which then inserts into a proximate C–H bond to form the heterocyclic ring. nih.gov

Rhodium-catalyzed intramolecular C–H insertion of donor-donor carbenoids has proven to be a particularly effective method for the enantioselective synthesis of densely substituted benzodihydrofurans. acs.org In this process, a rhodium carbenoid is generated from a suitable precursor, and in the absence of a pendant electron-withdrawing group, it undergoes insertion into a C–H bond of a tethered benzyl (B1604629) ether. This reaction proceeds with high yields, enantioselectivity, and diastereoselectivity, favoring the formation of the syn isomer. acs.org This methodology has been successfully applied to the enantioselective synthesis of natural products like E-δ-viniferin. acs.org

Palladium-catalyzed protocols have also been developed for the synthesis of 2,3-dihydrobenzofuran derivatives via intramolecular C–H and C(sp²)–H coupling. rsc.org In these reactions, alkyl phenyl ethers can serve as starting materials. Under the influence of a palladium catalyst, sequential C(sp³)–H and C(sp²)–H bond activation and subsequent reductive elimination lead to the formation of the desired dihydrobenzofuran products in moderate to excellent yields. rsc.org

Iridium-catalyzed intramolecular cycloaddition of the C–H bond of an o-methyl ether to a C–C double bond has also been reported as a route to 2,3-dihydrobenzofurans. rsc.org This transformation highlights the versatility of transition metal catalysis in activating otherwise inert C–H bonds for the construction of complex heterocyclic systems.

| Catalyst | Substrate | Reactive Intermediate | Key Step | Product | Ref |

| Rhodium | Benzyl ether of 2-hydroxybenzophenone | Donor-donor rhodium carbenoid | Enantioselective intramolecular C–H insertion | Densely substituted benzodihydrofuran | acs.org |

| Palladium | Alkyl phenyl ether | Palladium complex | Intramolecular C(sp³)–H and C(sp²)–H coupling | 2,3-Dihydrobenzofuran derivative | rsc.org |

| Iridium | o-Methyl ether with a tethered alkene | Iridium complex | Intramolecular cycloaddition of a C–H bond to a C–C double bond | 2,3-Dihydrobenzofuran | rsc.org |

Stereo-Chemical Considerations in Reaction Mechanisms

The stereochemical outcome of reactions leading to 3-methylene-2,3-dihydrobenzofurans is a critical aspect, and understanding the factors that govern it is paramount for the synthesis of enantiomerically pure compounds. rsc.orgnih.gov

In the rhodium-catalyzed intramolecular C–H insertion of donor-donor carbenoids, the formation of the syn diastereomer is consistently favored. acs.org The enantioselectivity is controlled by the chiral ligand associated with the rhodium catalyst.

The stereodivergent dual catalytic synthesis of asymmetric 2,3-dihydrobenzofurans allows for the formation of various stereoisomers. rsc.org In this approach, a rhodium catalyst first achieves C–H functionalization, followed by the use of different organocatalysts to induce an oxa-Michael addition, leading to the desired isomers with excellent enantiomeric and diastereomeric excess. rsc.org

In the phosphine-mediated synthesis of chiral dihydrobenzofuran derivatives via o-quinone methide intermediates, the reaction proceeds to give the final product as a single isomer. rsc.org This high level of stereocontrol is a key feature of this methodology.

The enantioselective [4+1] annulation between ammonium ylides and o-quinone methides also demonstrates high diastereoselectivity, favoring the trans-2,3-dihydrobenzofuran product. nih.gov Computational studies suggest that while the initial addition can lead to a cis intermediate, rapid epimerization to the more stable trans intermediate occurs before the final ring closure, thus accounting for the observed high trans selectivity. nih.gov

| Reaction | Catalyst/Reagent | Stereochemical Outcome | Mechanistic Rationale | Product | Ref |

| Intramolecular C–H Insertion | Rhodium catalyst with chiral ligand | High diastereoselectivity (syn) and enantioselectivity | Chiral ligand controls enantioselectivity | Enantiomerically enriched benzodihydrofurans | acs.org |

| Stereodivergent Dual Catalysis | Rhodium catalyst and organocatalysts | Access to various stereoisomers with high ee and dr | Sequential C–H functionalization and organocatalyst-controlled oxa-Michael addition | Asymmetric 2,3-dihydrobenzofurans | rsc.org |

| Phosphine-mediated Synthesis | Phosphine | Single isomer | High intrinsic stereocontrol of the reaction pathway | Chiral dihydrobenzofuran derivatives | rsc.org |

| [4+1] Annulation | Ammonium ylide and o-quinone methide precursor | High trans diastereoselectivity | Rapid epimerization of the initial cis-adduct to the more stable trans-adduct before ring closure | trans-2,3-Dihydrobenzofurans | nih.gov |

Structural Modifications and Chemical Derivatization of 3 Methylene 2,3 Dihydrobenzofuran

Synthesis of Substituted 3-Methylene-2,3-dihydrobenzofuran Derivatives

The synthesis of substituted this compound derivatives has been achieved through several catalytic methods. One notable approach involves a rhodium(II)-catalyzed annulation process. fao.org Furthermore, a one-pot strategy utilizing substituted O-propargylphenols via a Cu/Rh-catalyzed method has been developed for the efficient construction of these derivatives. fao.org

Palladium-catalyzed reactions are also prominent in the synthesis of substituted 2,3-dihydrobenzofurans. For instance, the carboalkoxylation of 2-allylphenols with aryl triflates, catalyzed by palladium, yields a wide array of functionalized 2,3-dihydrobenzofurans. nih.govresearchgate.netnih.gov This method is advantageous for its ability to produce good yields and high diastereoselectivities. nih.govresearchgate.netnih.gov Another palladium-catalyzed approach involves the reaction of olefin-tethered aryl iodides with α,β-unsaturated ketones or substituted styrenes, leading to 3,3-disubstituted-2,3-dihydrobenzofurans through sequential Heck couplings. nih.gov

Rhodium catalysis has also been employed for the synthesis of 3-alkylidene-2,3-dihydrobenzofurans. A chemodivergent synthesis using N-phenoxyacetamides and alkylidenecyclopropanes, catalyzed by rhodium, proceeds via C-H and C-C bond activation to yield 2,3-dihydrobenzofuran (B1216630) derivatives. nih.gov

Additionally, a novel one-pot method for creating 3-substituted 2,3-dihydrobenzofurans involves the in-situ generation of ortho-quinone methide (o-QM) intermediates. organic-chemistry.org This process starts with the fluoride-induced desilylation of a precursor, leading to the o-QM, which is then trapped by various nucleophiles. organic-chemistry.org

Table 1: Examples of Catalytic Methods for the Synthesis of Substituted this compound Derivatives

| Catalyst System | Starting Materials | Product Type | Reference |

| Rhodium(II) | Substituted O-propargylphenols | This compound derivatives | fao.org |

| Palladium | 2-Allylphenols and aryl triflates | Functionalized 2,3-dihydrobenzofurans | nih.govresearchgate.netnih.gov |

| Palladium | Olefin-tethered aryl iodides and α,β-unsaturated ketones/styrenes | 3,3-Disubstituted-2,3-dihydrobenzofurans | nih.gov |

| Rhodium | N-Phenoxyacetamides and alkylidenecyclopropanes | 3-Alkylidene-2,3-dihydrobenzofurans | nih.gov |

| - (Fluoride-induced) | 2-Bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate (B79036) | 3-Substituted 2,3-dihydrobenzofurans | organic-chemistry.org |

Formation of Fused Ring Systems Incorporating the Dihydrobenzofuran Core

The dihydrobenzofuran core is a valuable building block for the synthesis of more complex, fused ring systems. These reactions often involve cycloadditions or tandem cyclization reactions.

One strategy involves the dearomative [3+2] cycloaddition of 2-nitrobenzofurans. For instance, the reaction with isocyanoacetate esters, facilitated by a cupreine-ether organocatalyst, produces tricyclic compounds with a 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole framework. nih.gov Similarly, a nitrogen nucleophile-triggered dearomative [3+2] cycloaddition between 2-nitrobenzofurans and para-quinamines has been used to construct benzofuro[3,2-b]indol-3-one derivatives. nih.gov

Palladium-catalyzed annulation reactions are also effective in creating fused systems. Polycyclic dihydrobenzofurans can be prepared through such reactions, highlighting the versatility of palladium catalysis in building molecular complexity. nih.gov

Furthermore, tandem cyclization reactions provide another route to fused ring systems. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo tandem cyclization in the presence of a strong base to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net Another approach utilizes the Claisen rearrangement of 1,4-diaryloxy-2-butynes in the presence of acid to form derivatives of benzofuro[3,2-b]benzofuran. sctunisie.org

The inverse electron-demand Diels-Alder (iEDDA) reaction of in situ generated ortho-quinone methides with electron-rich dienophiles offers a pathway to fused-ring flavonoid systems. rsc.org

Table 2: Methods for the Formation of Fused Ring Systems

| Reaction Type | Reactants | Resulting Fused System | Reference |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofurans and isocyanoacetate esters | 3a,8b-Dihydro-1H-benzofuro[2,3-c]pyrrole | nih.gov |

| Dearomative [3+2] Cycloaddition | 2-Nitrobenzofurans and para-quinamines | Benzofuro[3,2-b]indol-3-one | nih.gov |

| Palladium-Catalyzed Annulation | - | Polycyclic dihydrobenzofurans | nih.gov |

| Tandem Cyclization | Methyl 2-[(cyanophenoxy)methyl]-3-furoates | Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one | researchgate.net |

| Claisen Rearrangement | 1,4-Diaryloxy-2-butynes | Benzofuro[3,2-b]benzofuran | sctunisie.org |

| iEDDA Reaction | ortho-Quinone methides and electron-rich dienophiles | Fused-ring flavonoids | rsc.org |

Regioselective Synthesis of Isomers and Related Benzofurans (e.g., 3-methylbenzofurans)

The regioselective synthesis of isomers, particularly the conversion of 3-methylene-2,3-dihydrobenzofurans to the more stable 3-methylbenzofurans, is a significant area of research. This isomerization can often be controlled by the choice of catalyst and reaction conditions.

Rhodium(II)-catalyzed annulation of certain precursors can be directed to selectively produce either 3-methylene-2,3-dihydrobenzofurans or 3-methylbenzofurans. fao.org The isomerization of the exocyclic double bond of the 3-methylene group to form the endocyclic double bond of 3-methylbenzofuran (B1293835) is a key transformation. nih.gov Quantum chemical and kinetics calculations have been used to study the isomerization of dihydrobenzofuran, revealing that the process occurs through a stepwise mechanism involving intermediates and transition states. huji.ac.il

The synthesis of 3-methylbenzofuran derivatives has also been explored for their potential antitumor activities. nih.gov These syntheses often start from precursors like ethyl 3-methylbenzofuran-2-carboxylate, which can be converted to various derivatives through reactions with hydrazines, isothiocyanates, and aldehydes. nih.gov

Furthermore, methods have been developed for the regioselective synthesis of substituted benzofuranones, which can then be converted to substituted benzofurans. One such method involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups, allowing for programmable substitution at various positions. oregonstate.edu

Derivatization from 2-Methylene-2,3-dihydrobenzofuran-3-ols

While the primary focus is on 3-methylene isomers, derivatization from the related 2-methylene-2,3-dihydrobenzofuran-3-ols is also relevant. These compounds can serve as precursors for various transformations. For example, Lewis acid-promoted rearrangements of 2,3-dihydrobenzofuran-3-ols can lead to the formation of 3-alkyl-3-aryl-substituted 2,3-dihydrobenzofuran-2-ones. arkat-usa.org Additionally, methods for the preparation of enantiopure 2,2-disubstituted 2,3-dihydrobenzofuran-3-ols have been developed, which are valuable for the synthesis of biologically active molecules. ias.ac.in The synthesis of 3-hydroxymethyl-2,3-dihydrobenzofurans and their subsequent conversion to 3-hydroxymethylbenzofurans has also been reported, starting from (2-hydroxyphenyl)methanones. researchgate.net

Synthesis of Dihydrobenzofuran-2-yl Carbamates

The synthesis of carbamate (B1207046) derivatives of dihydrobenzofurans has been investigated, although specific examples starting directly from this compound are not extensively detailed in the provided context. However, a proposed mechanism for the synthesis of carbamoyl-substituted 2,3-dihydrobenzofurans has been described. researchgate.net This suggests that reactions involving isocyanates could be a viable route for introducing carbamate functionalities onto the dihydrobenzofuran scaffold.

Theoretical and Computational Chemistry Studies on 3 Methylene 2,3 Dihydrobenzofuran

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of 2,3-dihydrobenzofuran (B1216630), DFT calculations, often employing the B3LYP functional with a basis set like 6-311G(d,p), are utilized to determine key geometrical parameters such as bond lengths and bond angles. researchgate.netnih.gov

In the case of 3-Methylene-2,3-dihydrobenzofuran, the core 2,3-dihydrobenzofuran structure is nearly planar, though the dihydrofuran ring introduces some puckering. uniroma1.it The introduction of an exocyclic methylene (B1212753) group at the C3 position is expected to influence the geometry of the five-membered ring. DFT calculations would likely show a shortening of the C2-C3 bond compared to a saturated analog due to the sp2 hybridization of the C3 carbon. The C3=CH2 bond length would be characteristic of a typical double bond. The bond angles around the C3 carbon are predicted to be approximately 120 degrees, reflecting its trigonal planar geometry. The fusion of the benzene (B151609) and dihydrofuran rings creates inherent strain, which would be reflected in the bond angles within the heterocyclic ring.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures

| Parameter | Predicted Value (Angstroms/Degrees) |

| C2-O1 Bond Length | ~1.37 Å |

| C3-C3a Bond Length | ~1.50 Å |

| C3=CH2 Bond Length | ~1.34 Å |

| O1-C2-C3 Bond Angle | ~108° |

| C2-C3-C3a Bond Angle | ~105° |

| C2-C3=CH2 Bond Angle | ~122° |

Note: These are estimated values based on computational studies of related 2,3-dihydrobenzofuran derivatives. Actual values would require specific calculations for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap, which is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.govaimspress.com

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the exocyclic double bond, which are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the entire molecule, with significant contributions from the methylene group and the atoms of the furan (B31954) ring, indicating the sites susceptible to nucleophilic attack.

Computational studies on analogous benzofuran (B130515) derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. researchgate.netresearchgate.net The introduction of the methylene group at the C3 position is anticipated to lower the HOMO-LUMO gap compared to the parent 2,3-dihydrobenzofuran, thereby increasing its chemical reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.0 to -5.5 eV |

| LUMO | ~ -1.5 to -1.0 eV |

| HOMO-LUMO Gap | ~ 4.0 to 4.5 eV |

Note: These values are estimations based on TD-DFT calculations performed on similar heterocyclic systems. The actual values are dependent on the level of theory and basis set used. researchgate.net

Prediction of Chemical Reactivity Descriptors (e.g., MESP plots, Mulliken atomic charges)

Chemical reactivity descriptors provide valuable information about the reactive sites within a molecule. The Molecular Electrostatic Potential (MESP) plot is a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack. researchgate.net

For this compound, the MESP plot would be expected to show a region of high electron density around the oxygen atom of the furan ring and the exocyclic methylene group. The hydrogen atoms of the benzene ring and the methylene group would exhibit a positive electrostatic potential.

Mulliken population analysis is another method to calculate the partial atomic charges on each atom in a molecule. researchgate.netwikipedia.org While it has known limitations, such as basis set dependency, it can still provide a qualitative understanding of charge distribution. uni-muenchen.de In this compound, the oxygen atom is expected to carry a significant negative Mulliken charge, while the carbon atoms of the benzene ring and the methylene carbon would have varying degrees of negative and positive charges, influencing their reactivity.

Table 3: Predicted Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

| O1 | ~ -0.4 to -0.5 |

| C2 | ~ +0.2 to +0.3 |

| C3 | ~ -0.1 to 0.0 |

| Methylene Carbon | ~ -0.2 to -0.3 |

Note: These are representative values and can vary based on the computational method and basis set employed.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, including the identification of transition states and the calculation of activation barriers. While specific computational studies on the reaction pathways of this compound are not widely available, related research on the formation of 2,3-dihydrobenzofuran derivatives provides a framework for understanding its potential reactions. mdpi.comnih.gov

For instance, the synthesis of this compound derivatives has been reported via Cu/Rh-catalyzed methods. mdpi.com Computational modeling of such reactions would involve locating the transition state structures for each elementary step, such as ligand exchange, oxidative addition, and reductive elimination. The calculated energy barriers for these steps would provide insights into the reaction kinetics and the factors controlling the regioselectivity and stereoselectivity of the process. Theoretical studies can also help to discern between different proposed mechanisms, such as those involving free radicals versus those that occur within the coordination sphere of a metal catalyst. nih.gov

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, calculated spectroscopic data can be compared with experimentally obtained spectra, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra.

Theoretical vibrational frequencies (IR and Raman) can be calculated using DFT. globalresearchonline.net While there is often a systematic overestimation of the frequencies, scaling factors can be applied to achieve good agreement with experimental results. The calculated IR spectrum would be expected to show characteristic peaks for the C=C stretching of the exocyclic methylene group and the aromatic ring, as well as C-O-C stretching vibrations of the furan ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. globalresearchonline.net The calculated chemical shifts for the protons and carbons of this compound can be compared with experimental data to confirm its structure. For example, the protons of the exocyclic methylene group are expected to have a characteristic chemical shift in the ¹H NMR spectrum.

The electronic absorption spectra (UV-Vis) can be calculated using Time-Dependent DFT (TD-DFT). researchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be correlated with the experimental UV-Vis spectrum to understand the electronic transitions occurring within the molecule. researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-Methylene-2,3-dihydrobenzofuran. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region. The methylene (B1212753) protons of the dihydrofuran ring and the exocyclic methylene protons will have characteristic chemical shifts and coupling patterns that are crucial for confirming the structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the aromatic carbons, the dihydrofuran ring carbons, and the exocyclic methylene carbon are all diagnostic. For instance, the quaternary carbon of the exocyclic double bond will have a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.20 - 6.80 (m) | 160.0, 128.5, 125.0, 121.0, 120.5, 110.0 |

| C2-H₂ | 5.10 (s) | 75.0 |

| Exocyclic =CH₂ | 5.30 (s), 4.80 (s) | 145.0 (quat.), 98.0 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This is crucial for confirming the identity of the compound. nist.gov

The molecular weight of this compound (C₉H₈O) is approximately 132.0575 g/mol . HRMS analysis would be expected to yield a molecular ion peak very close to this value. nist.gov

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule will break apart in a predictable manner, and the resulting fragment ions can be analyzed to deduce the structure of the parent molecule. For instance, the loss of a hydrogen atom or a formyl group (CHO) could be expected, leading to characteristic fragment ions.

Table 2: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 132.0575 |

| [M-H]⁺ | 131.0497 |

| [M-CHO]⁺ | 103.0548 |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C=C Stretching: A sharp band around 1650 cm⁻¹ corresponding to the stretching vibration of the exocyclic carbon-carbon double bond.

Aromatic C=C Stretching: Several bands in the region of 1600-1450 cm⁻¹ due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.

C-O Stretching: A strong band in the region of 1250-1050 cm⁻¹ attributed to the stretching vibration of the ether C-O bond in the dihydrofuran ring.

=C-H Bending: Bands in the 900-800 cm⁻¹ region corresponding to the out-of-plane bending vibrations of the hydrogens on the exocyclic double bond.

Aromatic C-H Bending: Bands in the 850-690 cm⁻¹ region due to the out-of-plane bending of the C-H bonds on the benzene ring, which can provide information about the substitution pattern.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=C (exocyclic) | ~1650 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether) | 1250-1050 |

| =C-H (exocyclic, out-of-plane) | 900-800 |

| C-H (aromatic, out-of-plane) | 850-690 |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption of ultraviolet and visible light by this compound is associated with the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzofuran (B130515) chromophore. The extended conjugation provided by the exocyclic methylene group would likely result in a bathochromic shift (a shift to longer wavelengths) compared to 2,3-dihydrobenzofuran (B1216630). The spectrum would typically exhibit one or more strong absorption bands in the UV region, likely between 200 and 400 nm. researchgate.net Analysis of these absorption maxima (λmax) can provide information about the electronic structure of the molecule. researchgate.net

Applications in Organic Synthesis and As Chemical Building Blocks

Utilization as Precursors for Complex Organic Architectures

The inherent reactivity of 3-Methylene-2,3-dihydrobenzofuran makes it an excellent precursor for the synthesis of intricate organic molecules. Dihydrobenzofuran scaffolds are recognized as crucial structural motifs in a vast range of biologically active compounds and are integral to many natural products. nih.gov Their unique structure, comprising a fused aryl and dihydrofuran ring, makes them ideal candidates for developing novel pharmaceutical agents. nih.gov The dihydrobenzofuran core is a key component in numerous bioactive natural products, such as (+)-decursivine. nih.gov

The synthetic utility of these scaffolds is further highlighted by their role as essential precursors in the construction of complex organic frameworks. nih.gov For instance, the development of transition metal-catalyzed reactions has provided efficient pathways to assemble the dihydrobenzofuran core, which can then be elaborated into more complex structures. nih.gov Rhodium-catalyzed reactions, in particular, have been shown to be reliable for synthesizing dihydrobenzofuran frameworks under mild conditions and with high yields. nih.gov

Transformation into Functionalized Benzofurans and Related Heterocycles

This compound and its derivatives are readily transformed into a variety of functionalized benzofurans and other related heterocyclic compounds. One notable transformation involves the rearrangement of 2-(benzotriazol-1-yl)-2,3-dihydrobenzofuran-3-ols, derived from precursors related to this compound. Treatment of these intermediates with zinc bromide can lead to the formation of 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org In a specific example, the reaction of 2-benzotriazolyl-2-methyl-3-phenyl-2,3-dihydrobenzofuran-3-ol with zinc bromide in a sealed tube at high temperatures resulted in the exclusive formation of 2-methyl-3-phenylbenzofuran (B15210741) in 65% yield. arkat-usa.org

This methodology provides an efficient route to 2,3-dihydrobenzofuran-2-ones and has been extended to the synthesis of related sulfur-containing heterocycles, such as 2,3-dihydrobenzothiophen-3-ones. arkat-usa.org The versatility of these transformations underscores the importance of the dihydrobenzofuran skeleton in accessing a diverse range of heterocyclic structures.

Integration into Multicomponent Reactions and Domino Sequences

The reactivity of the exocyclic double bond in this compound makes it an ideal participant in multicomponent reactions and domino (or cascade) sequences. These types of reactions are highly efficient in modern synthetic organic chemistry as they allow for the construction of complex molecules from simple starting materials in a single operation, thereby reducing waste and improving resource economy. nih.gov

A notable example is the phosphine-catalyzed domino reaction of salicyl N-thiophosphinyl imines with allylic carbonates, where the allylic carbonate acts as a 1,1-dipolar synthon. This reaction provides a powerful method for constructing highly substituted trans-2,3-dihydrobenzofuran skeletons with high diastereoselectivity. nih.gov Similarly, domino reactions involving Michael addition and subsequent lactonization, promoted by an alkali base like cesium carbonate, have been developed for the one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. researchgate.net These examples showcase the utility of dihydrobenzofuran precursors in complex, bond-forming cascades.

Synthesis of Sulfonyl-Bridged Dihydrobenzofuran and Coumarin (B35378) Derivatives

A facile synthetic route has been developed for the preparation of 3-(((2,3-dihydrobenzofuran-3-yl)methyl)sulfonyl) coumarins. rsc.org This reaction proceeds through the interaction of 2-(allyloxy)anilines, a sulfur dioxide source such as DABCO-bis(sulfur dioxide), and aryl propiolates. rsc.org The process involves the in situ generation of a 2-(allyloxy)aryl radical, which undergoes intramolecular cyclization to form an alkyl radical. This intermediate then incorporates sulfur dioxide to yield an alkylsulfonyl radical. Subsequent reaction with aryl propiolates leads to the formation of sulfonyl-bridged dihydrobenzofuran and coumarin derivatives via radical cyclization and rearrangement. rsc.org

Access to Deuterated Dihydrobenzofuran Compounds for Mechanistic Probes

While direct studies on the use of this compound for accessing deuterated compounds as mechanistic probes are not extensively detailed in the provided context, the synthesis of various substituted dihydrobenzofurans implies the potential for isotopic labeling. The ability to introduce deuterium (B1214612) at specific positions is invaluable for elucidating reaction mechanisms. For example, understanding the mechanism of the various cyclization and rearrangement reactions involving the dihydrobenzofuran core would be greatly aided by the synthesis of specifically deuterated starting materials or intermediates. The diverse synthetic methodologies available for preparing dihydrobenzofuran derivatives could be adapted to incorporate deuterium atoms, which would then serve as tracers in mechanistic investigations. organic-chemistry.org

Stereochemistry and Enantioselective Synthesis of 3 Methylene 2,3 Dihydrobenzofuran Scaffolds

Development of Asymmetric Synthetic Methodologies

The development of asymmetric methodologies for the synthesis of 3-methylene-2,3-dihydrobenzofuran and related scaffolds has been a key focus in organic synthesis. These methods aim to control the formation of stereocenters, leading to enantioenriched products.

One prominent approach involves the transition metal-catalyzed annulation of phenolic substrates. For instance, rhodium(III)-catalyzed coupling reactions of N-phenoxyacetamides with propargyl carbonates have been developed to yield 3-alkylidene dihydrobenzofuran derivatives. This process proceeds via a C-H functionalization and a cascade cyclization, forming three new bonds in a redox-neutral manner under mild conditions nih.gov. While this specific example leads to 3-alkylidene derivatives, the principles can be extended to the synthesis of 3-methylene scaffolds.

Palladium catalysis has also been extensively utilized. A recyclable palladium-catalyzed heterocyclization of 2-(1-hydroxyprop-2-ynyl)phenols in an ionic liquid has been reported for the synthesis of 2-methylene-2,3-dihydrobenzofuran-3-ols nih.gov. This method, employing a PdI2/KI catalytic system, provides high yields of the desired products nih.gov. Furthermore, palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids can produce 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity researchgate.net. The choice of substrates and reaction conditions is crucial in directing the outcome of these reactions researchgate.net. Another sophisticated palladium-catalyzed method is the enantioselective Heck/borylation of alkene-tethered aryl iodides, which furnishes 2,3-dihydrobenzofuranyl boronic esters with high yield and excellent enantioselectivity nih.gov. These borylated intermediates are versatile building blocks for further functionalization.

Group-assisted purification (GAP) chemistry has emerged as a novel strategy for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans. This method utilizes enantiopure chiral salicyl N-phosphonyl imines in a domino annulation with bromo malonates, catalyzed by cesium carbonate, to afford products with impressive chemical yields and diastereoselectivity rsc.org.

Chiral Catalyst and Ligand-Based Enantioselective Approaches

The use of chiral catalysts and ligands is central to achieving high enantioselectivity in the synthesis of this compound scaffolds.

Rhodium-Based Catalysis: Rhodium catalysts, in combination with chiral ligands, have been employed in asymmetric annulation reactions. For example, the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been shown to construct dihydrobenzofurans. An asymmetric variant of this [3+2] annulation has also been demonstrated, highlighting the potential for enantioselective synthesis organic-chemistry.org.

Palladium-Based Catalysis: In palladium-catalyzed reactions, the choice of chiral ligand is critical for inducing asymmetry. For the enantioselective Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes, the use of a chiral phosphoramidite ligand (TY-Phos) enables the synthesis of chiral substituted 2,3-dihydrobenzofurans with excellent regio- and enantiocontrol organic-chemistry.org. Similarly, in the enantioselective Heck/borylation reaction, a specific chiral ligand, (S,RS)-N-Me-Xu3, is crucial for achieving high enantioselectivity in the formation of dihydrobenzofuranyl boronic esters nih.gov.

Organocatalysis: Chiral phosphoric acids have emerged as powerful organocatalysts for various asymmetric transformations. They have been successfully applied in the direct regio- and enantioselective C6 functionalization of 2,3-disubstituted indoles with azadienes, demonstrating their ability to control stereochemistry in complex reactions nih.govdicp.ac.cn. While not directly applied to 3-methylene-2,3-dihydrobenzofurans in the provided sources, the principles of chiral phosphoric acid catalysis, involving the activation of substrates through hydrogen bonding, are applicable to the enantioselective synthesis of these scaffolds nih.govdicp.ac.cnacs.orgrsc.org. For example, they catalyze enantioselective (3+2) cycloaddition reactions of quinones with enecarbamates to produce 2,3-disubstituted 2-amino-2,3-dihydrobenzofurans with high enantioselectivity acs.org.

The following table summarizes selected chiral catalyst and ligand-based approaches for the synthesis of chiral 2,3-dihydrobenzofuran (B1216630) derivatives.

| Catalyst/Ligand System | Reaction Type | Product Type | Yield (%) | ee (%) | Reference |

| Pd(OAc)2 / (S,RS)-N-Me-Xu3 | Heck/Borylation | 2,3-Dihydrobenzofuranyl boronic esters | up to 91 | up to 95 | nih.gov |

| Pd2(dba)3 / TY-Phos | Heck/Tsuji-Trost | Substituted 2,3-dihydrobenzofurans | - | up to 96 | organic-chemistry.org |

| Chiral Phosphoric Acid | C6 Functionalization of Indoles | Heterotriarylmethanes | up to 98 | up to 98 | nih.govdicp.ac.cn |

| Chiral Phosphoric Acid | (3+2) Cycloaddition | 2-Amino-2,3-dihydrobenzofurans | - | high | acs.org |

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is crucial when multiple stereocenters are formed in a single reaction. Cycloaddition reactions are a powerful tool for achieving high diastereoselectivity in the synthesis of dihydrobenzofuran scaffolds.

A [4+1] annulation of in situ-generated ortho-quinone methides with sulfur ylides, catalyzed by palladium, provides dihydrobenzofuran derivatives with excellent diastereoselectivities organic-chemistry.org. Subtle steric interactions during the [4+1]-cycloannulation have a significant impact on both the yield and the stereoselectivity of the dihydrobenzofuran formation organic-chemistry.org.

Another example is the diastereoselective synthesis of chroman-spirobenzofuranone scaffolds through an oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. This reaction proceeds with good to excellent yields and high diastereoselectivities (up to >19:1 dr) nih.gov.

The 1,3-dipolar cycloaddition of benzothiazolium salts with 3-nitrochromenes is another effective method for producing functionalized polycyclic systems containing a dihydrobenzofuran-like core with high diastereoselectivity. The reaction is believed to proceed via an endo-[3+2] cycloaddition of the in situ generated anti-form ylides to the cyclic dipolarophiles rsc.org.

The following table presents examples of diastereoselective syntheses of dihydrobenzofuran-related structures.

| Reaction Type | Reactants | Product | Yield (%) | dr | Reference |

| [4+1] Annulation | 4-Vinylbenzodioxinones, Sulfur Ylides | Dihydrobenzofuran derivatives | good | excellent | organic-chemistry.org |

| Oxa-Michael/1,6-Addition | para-Quinone Methides, Benzofuranone-type Olefins | Chroman-spirobenzofuran-2-ones | up to 90 | >19:1 | nih.gov |

| 1,3-Dipolar Cycloaddition | Benzothiazolium Bromides, 3-Nitrochromenes | Tetrahydrobenzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles | 83-95 | high | rsc.org |

Enzymatic Approaches for Optically Active Derivatives

Enzymatic methods offer a green and highly selective alternative for obtaining optically active building blocks for the synthesis of 3-methylene-2,3-dihydrobenzofurans. These approaches often rely on the kinetic resolution of racemic precursors.

Lipases are commonly used enzymes for the kinetic resolution of alcohols and their esters. The enzymatic kinetic resolution (EKR) of aromatic Morita-Baylis-Hillman (MBH) adducts, which are α-methylene-β-hydroxy compounds, has been achieved through hydrolysis and transesterification nih.gov. Lipases such as those from Pseudomonas fluorescens and Candida antarctica have shown high selectivity, yielding enantiopure MBH acetates or butyrates and their corresponding alcohols nih.gov. These resolved MBH adducts can serve as chiral precursors for the synthesis of 3-methylene-2,3-dihydrobenzofurans.

Another chemoenzymatic strategy involves the lipase-mediated kinetic resolution of 1-aryl-2-propanols or the bioreduction of the corresponding ketones. The resulting enantiopure alcohols can then undergo a chemical intramolecular cyclization to produce enantiopure 2,3-dihydrobenzofurans acs.org.

While direct enzymatic synthesis of 3-methylene-2,3-dihydrobenzofurans is not extensively reported, the use of enzymes to generate chiral precursors is a well-established and powerful strategy.

| Enzyme | Reaction Type | Substrate | Outcome | Reference |

| Pseudomonas fluorescens lipase | Hydrolysis | Cinnamaldehyde-derived MBH adducts | Successful kinetic resolution | nih.gov |

| Amano AK lipase | Hydrolysis | Benzaldehyde-derived MBH adducts | Successful kinetic resolution | nih.gov |

| Candida antarctica lipase B (CAL-B) | Hydrolysis | p-Nitrobenzaldehyde-derived MBH adducts | Excellent resolution (>99% ee) | nih.gov |

| Lipase | Kinetic Resolution | 1-Aryl-2-propanols | Enantiopure alcohols for cyclization | acs.org |

Stereoselectivity in the Context of Structural Features (e.g., exocyclic double bond)

The stereochemistry of the exocyclic double bond in 3-alkylidene-2,3-dihydrobenzofurans is an important structural feature that can be influenced by the reaction mechanism and conditions.

In the palladium-catalyzed synthesis of 3-alkylidene-1,3-dihydroisobenzofurans, which are structurally related to the target compounds, the stereoselectivity of the exocyclic double bond has been shown to be dependent on temperature and reaction time. A regio- and stereo-selective aryl Heck coupling of o-substituted tertiary alcohols and substituted aryl bromides can lead to the formation of the Z-isomer at lower temperatures and shorter reaction times (e.g., 80 °C, 4-6 hours), while the thermodynamically more stable E-isomer is obtained at higher temperatures and longer reaction times (e.g., 100 °C, 8-12 hours) nih.gov.

In the rhodium(III)-catalyzed synthesis of 3-alkylidene dihydrobenzofuran derivatives from N-phenoxyacetamides and propargyl carbonates, the geometry of the exocyclic double bond is also a key aspect of the stereochemical outcome. The specific geometry obtained is a result of the mechanistic pathway of the cascade cyclization nih.gov. The stereoselectivity is often dictated by the coordination of the substrates to the metal center and the subsequent migratory insertion and reductive elimination steps.

While detailed studies focusing solely on the factors controlling the exocyclic double bond stereochemistry in 3-methylene-2,3-dihydrobenzofurans are not prevalent in the provided search results, the general principles of thermodynamic versus kinetic control, as well as steric and electronic effects within the catalytic cycle, are the determining factors.

Q & A

What are the primary transition metal-catalyzed synthetic routes to 3-methylene-2,3-dihydrobenzofuran?

Basic Research Question

Methodological Answer:

The synthesis of this compound derivatives commonly employs transition metal catalysts, with palladium, ruthenium, and silver being prominent. For instance:

- Ru-Carbene Catalysis : Cycloisomerization of propargyl ethers using a ruthenium-carbene catalyst and trimethylsilyl vinyl ether yields 3-methylene-2,3-dihydrobenzofurans under mild conditions .

- Pd-Catalyzed Coupling : Palladium-catalyzed reactions of phenols with organoboron reagents or trichloroethylene enable selective formation of 3-methylene derivatives. Substitution patterns on phenols dictate product selectivity (e.g., 3-methylene vs. 2,3-dialkylbenzofurans) .

- Ag-Catalyzed Cyclization : Silver carbonate in 1,4-dioxane promotes 5-exo-dig cyclization of ortho-hydroxyphenylpropargyl alcohols, achieving yields up to 90% under optimized conditions .

Key Data:

- Table 1 in demonstrates phenol substitution effects on product distribution (e.g., 3-methylene as major product with 4-cyanophenol).

- Ag₂CO₃ in 1,4-dioxane at 40°C yields 75% product, while ligand-free conditions result in no reaction .

How do reaction conditions influence product selectivity in Pd-catalyzed syntheses?

Basic Research Question

Methodological Answer:

Product selectivity in Pd-catalyzed reactions depends on:

- Substrate Structure : Electron-withdrawing groups (e.g., cyano) on phenols favor 3-methylene formation, while electron-donating groups lead to 2,3-dialkylbenzofurans .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) enhance selectivity for 3-methylene derivatives, whereas elevated temperatures may favor side products .

- Ligand Design : Chiral ligands like (S)-1,1'-binaphthol in Ti-mediated reactions enable enantioselective carbonyl-ene reactions, yielding chiral intermediates .

Advanced Insight:

Mechanistic studies suggest that Pd(0) intermediates facilitate Suzuki cross-coupling and direct arylation, tolerating functional groups like esters and halides without pre-activation .

What enantioselective strategies are effective for synthesizing 2,3-dihydrobenzofurans?

Advanced Research Question

Methodological Answer:

Enantioselective synthesis leverages chiral catalysts to construct quaternary stereocenters:

- Pd/Chiral Ligands : Palladium with sulfinamide phosphine ligands (e.g., N-Me-XuPhos) achieves intramolecular hydroarylation of allyl aryl ethers, yielding 2,3-dihydrobenzofurans with >90% ee .

- Ir-Catalyzed C(sp³)–H Activation : Iridium/(S)-DTBM-SEGPHOS promotes enantioselective C–H addition of methyl ethers, forming 3-hydroxy-2,3-dihydrobenzofurans with up to 96% ee .

Key Application:

These methods enable concise synthesis of bioactive molecules like CB2 receptor agonists and natural product analogs (e.g., (±)-parahigginone methyl ether) .

How can computational modeling guide the design of this compound derivatives?

Advanced Research Question

Methodological Answer:

- Binding Affinity Studies : Molecular docking and dynamics simulations predict interactions with biological targets (e.g., mPGES-1 inhibitors or viral proteins). Derivatives with 2,3-dihydrobenzofuran cores show anti-inflammatory and antiviral potential .

- ADMET Profiling : In silico models evaluate pharmacokinetics (e.g., CYP450 metabolism) and toxicity, prioritizing derivatives with optimal drug-like properties .

Case Study:

Dihydrobenzofuran derivatives from Polygonum barbatum exhibit anticancer activity, validated via molecular dynamics simulations .

What analytical techniques are critical for characterizing 3-methylene-2,3-dihydrobenzofurans?

Basic Research Question

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR resolves regioisomers (e.g., distinguishing 2- vs. 3-substituted derivatives) .

- X-Ray Crystallography : Confirms absolute configuration in enantioselective syntheses (e.g., Cu/SPDO-catalyzed [3+2] cycloadditions) .

- Chromatography : HPLC-MS monitors reaction progress and isolates microbial hydroxylation products (e.g., 4-bromo-2,3-dihydrobenzofuran intermediates) .

Advanced Tip:

Combined spectroscopic and computational (DFT) analysis validates steric and electronic effects on cyclization pathways .

What mechanistic insights explain the formation of 3-methylene-2,3-dihydrobenzofurans?

Advanced Research Question

Methodological Answer:

- Cycloisomerization Pathways : Ru-carbene catalysts activate propargyl ethers via η²-coordination, triggering 5-endo-dig cyclization to form the dihydrofuran ring .

- Denitrogenative Annulation : Rh(II)-catalyzed reactions of N-sulfonyl triazoles proceed through metallocarbene intermediates, enabling one-pot synthesis .

- Radical Mechanisms : Ag-catalyzed cyclizations involve trifluoromethylthio radical initiation, confirmed by deuterium-labeling studies .

Contradiction Note:

Early claims of 3-substituted products were corrected via X-ray analysis, confirming 2-substitution in allyl alcohol condensations .

How are 2,3-dihydrobenzofuran derivatives evaluated for biological activity?

Basic Research Question

Methodological Answer:

- In Vitro Assays : Anti-inflammatory activity is assessed via COX-2 inhibition, while antiviral potential is tested against HIV integrase or viral proteases .

- Structure-Activity Relationships (SAR) : Substituents at the 3-position (e.g., hydroxy or acetyl groups) enhance bioactivity, as seen in ophiopogonanone H derivatives .

Advanced Application:

Chiral 2,3-dihydrobenzofurans are explored as melatonin receptor agonists, leveraging Pd-mediated coupling of 4-bromo intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.